molecular formula C16H12O B282128 2-Styrylbenzofuran

2-Styrylbenzofuran

Cat. No. B282128
M. Wt: 220.26 g/mol
InChI Key: UCPJIRJQIFKUFP-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Styrylbenzofuran is a chemical compound that belongs to the family of organic compounds known as benzofurans. It is a highly versatile compound that has been used in a wide range of scientific research applications. The compound is known for its unique structural properties, which make it an ideal candidate for use in various fields of research.

Scientific Research Applications

2-Styrylbenzofuran has been used in various scientific research applications, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, the compound has been studied for its potential use as an anticancer agent, due to its ability to inhibit the growth of cancer cells. In material science, 2-Styrylbenzofuran has been used as a building block for the synthesis of novel fluorescent materials. In organic synthesis, the compound has been used as a key intermediate for the synthesis of various pharmaceuticals and natural products.

Mechanism of Action

The mechanism of action of 2-Styrylbenzofuran is not well understood. However, it is believed that the compound exerts its biological activity by interacting with specific cellular targets. In cancer cells, the compound has been shown to inhibit the activity of certain enzymes that are required for cell growth and proliferation. This results in the inhibition of cancer cell growth and the induction of apoptosis (programmed cell death).
Biochemical and Physiological Effects
2-Styrylbenzofuran has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to exhibit anti-inflammatory and antioxidant activity, which may be beneficial for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-Styrylbenzofuran is its versatility. The compound can be easily synthesized and modified, making it an ideal candidate for use in various scientific research applications. Additionally, the compound exhibits a wide range of biological activity, which makes it a valuable tool for studying various cellular processes.
However, one of the limitations of 2-Styrylbenzofuran is its potential toxicity. The compound has been shown to exhibit cytotoxic effects in some cell lines, which may limit its use in certain applications. Additionally, the compound may be unstable under certain conditions, which may affect its biological activity.

Future Directions

There are several future directions for research on 2-Styrylbenzofuran. One area of research is the development of more potent and selective analogs of the compound for use as anticancer agents. Another area of research is the synthesis of novel fluorescent materials based on the structure of 2-Styrylbenzofuran. Additionally, the compound may be used as a starting point for the synthesis of new pharmaceuticals and natural products.
Conclusion
In conclusion, 2-Styrylbenzofuran is a highly versatile compound that has been used in a wide range of scientific research applications. The compound exhibits a wide range of biological activity and has been studied for its potential use as an anticancer agent. However, the compound may be toxic under certain conditions, which may limit its use in certain applications. Nonetheless, the compound remains a valuable tool for studying various cellular processes and has several potential future directions for research.

Synthesis Methods

The synthesis of 2-Styrylbenzofuran involves the condensation of 2-hydroxybenzaldehyde and styrene in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, which results in the formation of the desired product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst concentration.

properties

Molecular Formula

C16H12O

Molecular Weight

220.26 g/mol

IUPAC Name

2-[(E)-2-phenylethenyl]-1-benzofuran

InChI

InChI=1S/C16H12O/c1-2-6-13(7-3-1)10-11-15-12-14-8-4-5-9-16(14)17-15/h1-12H/b11-10+

InChI Key

UCPJIRJQIFKUFP-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC3=CC=CC=C3O2

SMILES

C1=CC=C(C=C1)C=CC2=CC3=CC=CC=C3O2

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC3=CC=CC=C3O2

Origin of Product

United States

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